Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Amino-6-bromophenyl)acetic Acid
Executive Summary 2-(2-Amino-6-bromophenyl)acetic acid is a highly specialized, bifunctional aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an ortho-amino gr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-Amino-6-bromophenyl)acetic acid is a highly specialized, bifunctional aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an ortho-amino group and an ortho'-bromo substituent relative to an acetic acid side chain, this compound is thermodynamically primed for intramolecular cyclization. It serves as the premier synthetic precursor to 4-bromooxindole (4-bromoindolin-2-one), a privileged heterocyclic scaffold embedded in numerous active pharmaceutical ingredients (APIs), including potent kinase and glutaminyl cyclase inhibitors[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its reactivity and providing field-proven, self-validating protocols for its application in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of 2-(2-Amino-6-bromophenyl)acetic acid is critical for optimizing reaction conditions and ensuring reagent stability.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
CAS Number
1261671-72-0
Molecular Formula
C8H8BrNO2
Molecular Weight
230.06 g/mol
Physical Form
Solid
Purity
≥97%
InChIKey
VPNLHNHETPWGOV-UHFFFAOYSA-N
Storage Conditions
2-8°C, inert atmosphere, dark place, tightly closed
Structural Causality:
The proximity of the primary amine to the carboxylic acid creates a high local effective concentration, lowering the entropic barrier for lactamization[2]. Simultaneously, the heavy bromine atom at the 6-position exerts significant steric hindrance and inductive electron withdrawal. This electronic modulation slightly reduces the nucleophilicity of the adjacent amine, necessitating specific catalytic activation (e.g., acid catalysis) to drive the cyclization efficiently.
Chemical Reactivity & Mechanistic Pathways
The synthetic value of 2-(2-amino-6-bromophenyl)acetic acid lies in its predictable, two-stage reactivity profile:
Intramolecular Lactamization: Under acidic or dehydrating conditions, the compound undergoes a condensation reaction, expelling water to form the 5-membered lactam ring of 4-bromooxindole[2].
Cross-Coupling Functionalization: Once the oxindole core is established, the C4-bromine atom becomes a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid expansion of structure-activity relationship (SAR) libraries[1].
Figure 1: Synthetic pathway from starting material to functionalized oxindole scaffold.
Protocols in medicinal chemistry must be self-validating systems. The following methodologies incorporate specific checkpoints to ensure reaction fidelity.
Protocol A: Synthesis of 4-Bromooxindole via Acid-Catalyzed Lactamization
Objective: Convert 2-(2-amino-6-bromophenyl)acetic acid to 4-bromooxindole with >90% yield.
Dissolution: Dissolve 2-(2-amino-6-bromophenyl)acetic acid (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.
Causality: Toluene is selected because its boiling point (110°C) is optimal for azeotropic water removal, which thermodynamically drives the equilibrium toward the amide product[2].
Causality: Protonation of the carboxylic acid increases its electrophilicity, overcoming the reduced nucleophilicity of the sterically hindered, bromo-adjacent amine.
Cyclization: Equip the flask with a Dean-Stark trap and reflux at 110°C for 4-6 hours.
Validation Check: Monitor water accumulation in the trap; the reaction is complete when water ceases to evolve.
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃.
Causality: This neutralizes the p-TsOH catalyst and removes any unreacted starting material into the aqueous phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Figure 2: Step-by-step workflow for the acid-catalyzed lactamization process.
Objective: Install an aryl pharmacophore at the C4 position of the newly synthesized 4-bromooxindole.
Reagent Assembly: Combine 4-bromooxindole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/H₂O (4:1) solvent system.
Degassing: Sparge the mixture with Argon for 15 minutes.
Causality: Rigorous exclusion of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst species to an inactive Pd(II) state.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture at 90°C for 12 hours.
Purification: Filter the crude mixture through a Celite pad to remove palladium black, extract with EtOAc, and purify via chromatography to isolate the target API[1].
Applications in Drug Development
The 4-bromooxindole core derived from 2-(2-amino-6-bromophenyl)acetic acid is a highly privileged scaffold. Recent advancements in medicinal chemistry have utilized this intermediate to synthesize potent benzimidazole glutaminyl cyclase inhibitors. These inhibitors have demonstrated significant in vivo efficacy in mouse models of Parkinson's disease, highlighting the critical nature of the C4-bromo handle for optimizing target binding affinity within the central active site triad of the enzyme[1].
Safety, Handling, and Storage
Strict adherence to safety protocols is mandatory when handling 2-(2-amino-6-bromophenyl)acetic acid.
Hazards: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
PPE & Engineering Controls: Handling must occur within a certified fume hood. Operators must wear nitrile gloves, safety goggles, and a lab coat.
Storage: To prevent premature degradation or oxidation of the amine, store the compound at 2-8°C in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and protected from light.
References
Journal of Chemical and Pharmaceutical Research. "Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives". JOCPR, 2015.[Link]
Journal of Medicinal Chemistry. "X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model". ACS Publications, 2024.[Link]
Thermodynamic stability of 2-(2-Amino-6-bromophenyl)acetic acid at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Amino-6-bromophenyl)acetic acid at Room Temperature Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Amino-6-bromophenyl)acetic acid at Room Temperature
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(2-Amino-6-bromophenyl)acetic acid, a crucial consideration for its handling, storage, and application in research and drug development. While specific thermodynamic data for this compound is not extensively published, this guide synthesizes established principles of chemical stability, forced degradation studies, and analytical best practices to provide a robust framework for its evaluation. We will explore the intrinsic chemical liabilities of its functional groups, outline detailed protocols for experimental stability assessment, and discuss the interpretation of results to ensure the integrity of this compound in scientific investigations.
Introduction: The Imperative of Stability in Drug Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, among which its intrinsic stability is paramount. The stability of an active pharmaceutical ingredient (API) is not merely a matter of shelf-life; it is a critical determinant of its safety, efficacy, and quality.[1][2] Unforeseen degradation can lead to a loss of potency, the formation of toxic impurities, and ultimately, the failure of a promising drug candidate. Therefore, a thorough understanding of a compound's thermodynamic stability at the earliest stages of development is not just a regulatory requirement but a fundamental scientific necessity.[3]
2-(2-Amino-6-bromophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds with diverse biological activities. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on a phenyl ring, presents several potential pathways for chemical degradation. This guide will provide the necessary theoretical and practical framework to investigate these potential liabilities.
Physicochemical Properties and Inherent Stability Considerations
Table 1: Physicochemical Properties of 2-(2-Amino-6-bromophenyl)acetic acid
Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly sealed.
The recommended storage conditions strongly suggest potential sensitivities to light, oxidation, and possibly temperature. The presence of the amino group makes the compound susceptible to oxidation, which can lead to colored degradation products. The bromine atom, while generally stable on an aromatic ring, can be subject to dehalogenation under certain stress conditions.[6][7] The carboxylic acid and amino groups also make the molecule susceptible to reactions such as decarboxylation and intermolecular condensation, particularly at elevated temperatures.
Experimental Framework for Stability Assessment: Forced Degradation Studies
To rigorously evaluate the thermodynamic stability of 2-(2-Amino-6-bromophenyl)acetic acid, a forced degradation (or stress testing) study is the most effective approach.[8][9] The goal of such a study is to intentionally degrade the molecule under conditions more severe than it would typically encounter during storage and handling. This allows for the rapid identification of potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[3]
The recommended extent of degradation is typically in the range of 5-20% to ensure that the degradation products are present at a high enough concentration to be detected and characterized.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be a starting point and may require optimization based on the observed stability of the compound.
Protocol 1: Stock Solution Preparation
Accurately weigh approximately 10 mg of 2-(2-Amino-6-bromophenyl)acetic acid.
Dissolve the compound in a suitable solvent, such as methanol or a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
Ensure complete dissolution, using sonication if necessary. This will serve as the stock solution for all stress conditions.
Protocol 2: Application of Stress Conditions
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Keep the solution at room temperature.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Thermal Degradation (Solid State):
Place a small amount of the solid compound in a vial.
Heat the vial in an oven at 60°C.
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the initial solvent, and analyze.
Photostability:
Expose the stock solution and the solid compound to light according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[10] This method must be able to separate the parent compound from all significant degradation products.
Protocol 3: Example HPLC Method
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 0.1% trifluoroacetic acid in water.
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
Gradient:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 5% A, 95% B
25-30 min: Hold at 5% A, 95% B
30-35 min: Return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm and 254 nm.
Injection Volume: 10 µL.
This method is a starting point and should be optimized to achieve adequate separation of all peaks.
Potential Degradation Pathways
Based on the chemical structure of 2-(2-Amino-6-bromophenyl)acetic acid, several degradation pathways can be hypothesized.
Caption: Potential degradation pathways for the molecule.
Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or other colored impurities.
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Dehalogenation: The carbon-bromine bond could be cleaved under photolytic or high-energy thermal stress, leading to the formation of 2-(2-aminophenyl)acetic acid.
Intermolecular Condensation: The amino and carboxylic acid groups of two separate molecules could react to form an amide linkage, leading to dimerization or polymerization.
Data Interpretation and Reporting
The results of the forced degradation study should be compiled into a comprehensive report.
Table 2: Example Data Summary from Forced Degradation Study
Stress Condition
Duration
% Degradation of Parent Compound
Number of Degradants Detected
Major Degradant (Retention Time)
0.1 M HCl, 60°C
24 h
8%
2
12.5 min
0.1 M NaOH, RT
24 h
15%
3
9.8 min
3% H₂O₂, RT
24 h
22%
4
15.2 min
Heat (60°C, solid)
7 days
5%
1
18.1 min
Photostability
ICH Q1B
12%
2
11.7 min
This data will help in identifying the conditions under which the compound is least stable and will guide the development of appropriate storage and handling procedures. Any degradation product present at a significant level (typically >0.1%) should be structurally characterized using techniques such as LC-MS and NMR.
Conclusion and Recommendations
Based on the available information and general chemical principles, 2-(2-Amino-6-bromophenyl)acetic acid is expected to be a solid that is stable at room temperature when protected from light and atmospheric oxygen. The recommended storage at 2-8°C in a tightly sealed container under an inert atmosphere is a prudent measure to ensure its long-term integrity.
For any research or development activities involving this compound, it is strongly recommended to conduct a forced degradation study as outlined in this guide. This will provide a comprehensive understanding of its stability profile and enable the development of a validated, stability-indicating analytical method. Such a proactive approach to stability assessment is essential for ensuring the quality and reliability of any data generated using this compound.
References
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71.[3]
BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][8]
Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).[9]
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.[1]
Mamgain, T., & Sharma, P. (2022). A REVIEW ON: STABILITY TESTING OF NEW PHARMACEUTICAL DRUG PRODUCTS. Indo American Journal of Pharmaceutical Sciences, 9(2), 115-122.[2]
Jakab, E., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(2), 185-192.[6]
Al-Tannak, N. F., & El-Shamy, A. M. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1439.[7]
Application Note: De Novo Synthesis and Characterization of 2-(2-Amino-6-bromophenyl)acetic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(2-Amino-6-bromophenyl)acetic acid CAS Registry Number: 1261671-72-0[1] Introduction and Strategic Overview 2-(2-Amino-6-br...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 2-(2-Amino-6-bromophenyl)acetic acid
CAS Registry Number: 1261671-72-0[1]
Introduction and Strategic Overview
2-(2-Amino-6-bromophenyl)acetic acid (Molecular Weight: 230.06 g/mol ) is a highly functionalized, bifunctional building block extensively utilized in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles, such as functionalized oxindoles and indoles[1].
From a synthetic perspective, the ortho-amino and ortho'-bromo substitution pattern on the phenylacetic acid core presents specific chemoselectivity challenges. The primary vulnerability in this synthesis is the lability of the aryl-bromide bond during the reduction of the nitro precursor. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly undergo oxidative addition into the C-Br bond, leading to unwanted debromination. To maintain the integrity of the bromine substituent, a mild, chemoselective single-electron transfer reduction (such as Iron/Ammonium Chloride) must be employed.
Furthermore, the final product is susceptible to air oxidation due to the electron-rich aniline moiety. Strict adherence to storage protocols—specifically maintaining the compound in a dark place under an inert atmosphere at 2-8°C—is required to prevent degradation[2].
Synthetic Workflow
The following self-validating synthetic route is designed to build the target molecule from commercially available 2-bromo-6-nitrotoluene. The sequence leverages classical homologation via cyanation, followed by hydrolysis and chemoselective reduction.
Fig 1: Four-step synthetic workflow for 2-(2-Amino-6-bromophenyl)acetic acid.
Experimental Protocols
Step 1: Benzylic Bromination to 1-(bromomethyl)-2-bromo-3-nitrobenzene
Rationale: Activation of the benzylic methyl group is required for subsequent carbon-chain extension. Radical bromination is preferred over chlorination due to higher regioselectivity.
Procedure:
Dissolve 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃) under an inert N₂ atmosphere.
Add N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).
Heat the reaction mixture to reflux (80°C) and irradiate with a visible light source for 4-6 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot is consumed.
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo. Purify via flash chromatography.
Step 2: Cyanation to 2-(2-bromo-6-nitrophenyl)acetonitrile
Rationale: Nucleophilic substitution (Sₙ2) with cyanide extends the carbon skeleton by one unit, establishing the framework for the acetic acid moiety.
Procedure:
Dissolve 1-(bromomethyl)-2-bromo-3-nitrobenzene (1.0 eq) in an ethanol/water mixture (4:1 v/v).
Add sodium cyanide (NaCN, 1.5 eq) portion-wise at 0°C. (Caution: Highly toxic. Perform in a well-ventilated fume hood with a base trap).
Warm to room temperature and stir for 12 hours.
Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 3: Hydrolysis to 2-(2-bromo-6-nitrophenyl)acetic acid
Rationale: Acid-catalyzed hydrolysis of the nitrile converts it to the corresponding carboxylic acid. Acidic conditions are preferred over basic conditions to prevent potential nucleophilic aromatic substitution (SₙAr) of the activated bromide.
Procedure:
Suspend the nitrile intermediate in concentrated HCl (10 volumes).
Heat the mixture to reflux (110°C) for 18 hours.
Validation: IR spectroscopy will show the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹).
Cool to 0°C to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.
Step 4: Chemoselective Reduction to 2-(2-Amino-6-bromophenyl)acetic acid
Rationale: Béchamp reduction conditions (Fe/NH₄Cl) selectively reduce the nitro group to an amine without cleaving the sensitive C-Br bond, which is a known risk with transition-metal catalyzed hydrogenation[3].
Procedure:
Dissolve 2-(2-bromo-6-nitrophenyl)acetic acid (1.0 eq) in an ethanol/water mixture (3:1 v/v).
Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).
Heat the suspension to 80°C for 3 hours under vigorous stirring.
Validation: LC-MS will confirm the mass shift from the nitro precursor to the amine (Target MW: 230.06)[1].
Hot-filter the mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethanol.
Concentrate the filtrate, adjust the pH to ~4-5 to precipitate the zwitterionic amino acid, filter, and dry. Store the final product at 2-8°C under an inert atmosphere[2].
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the optimized synthetic route, ensuring a self-validating framework for process chemists.
The Strategic Utility of 2-(2-Amino-6-bromophenyl)acetic Acid in Pharmaceutical Drug Discovery: Application Notes and Protocols
Introduction: Unlocking Complex Scaffolds from a Versatile Building Block In the landscape of modern medicinal chemistry, the efficient construction of novel molecular architectures with desirable pharmacological propert...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking Complex Scaffolds from a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient construction of novel molecular architectures with desirable pharmacological properties is paramount. The strategic selection of starting materials can profoundly influence the trajectory of a drug discovery program. 2-(2-Amino-6-bromophenyl)acetic acid is a uniquely functionalized building block that offers medicinal chemists a powerful tool for the synthesis of a diverse array of heterocyclic scaffolds. Its intrinsic functionalities—a nucleophilic aniline, a handle for cross-coupling in the form of a bromine atom, and a carboxylic acid poised for cyclization or further modification—make it a linchpin in the assembly of privileged structures, particularly in the realm of oncology, neuroscience, and infectious diseases.
This technical guide provides an in-depth exploration of the applications of 2-(2-amino-6-bromophenyl)acetic acid in pharmaceutical drug discovery. We will delve into its chemical reactivity and provide detailed, field-proven protocols for its use in constructing high-value heterocyclic systems. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Physicochemical Properties and Strategic Advantages
The utility of 2-(2-amino-6-bromophenyl)acetic acid as a building block is rooted in its distinct chemical features. The strategic ortho arrangement of the amino, bromo, and acetic acid groups on the phenyl ring facilitates a range of chemical transformations.
Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH)
General chemical knowledge
Key Strategic Advantages:
Convergent Synthesis: The multiple reactive sites allow for the rapid assembly of complex molecules in a convergent manner, increasing overall synthetic efficiency.
Scaffold Diversity: This building block provides access to a variety of heterocyclic systems, including but not limited to quinazolinones, benzolactams, and other fused heterocycles.
Late-Stage Functionalization: The bromine atom serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
Influence on Physicochemical Properties: The incorporation of this scaffold can influence key drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles[2].
Application I: Synthesis of Quinazolinone Scaffolds
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[3][4][5][6][7]. 2-(2-Amino-6-bromophenyl)acetic acid is an excellent precursor for the synthesis of 4-quinazolinone-2-acetic acid derivatives.
Protocol 1: Two-Step Synthesis of 7-Bromo-4-oxo-3,4-dihydroquinazoline-2-acetic Acid
This protocol outlines a reliable two-step procedure for the synthesis of a core quinazolinone scaffold from 2-(2-amino-6-bromophenyl)acetic acid.
Step 1: Amide Formation
Caption: Amide formation via reaction with formamide.
Experimental Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 2-(2-amino-6-bromophenyl)acetic acid (1.0 eq) and formamide (10 eq).
Heat the reaction mixture to 150-160 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-formamido-6-bromophenyl)acetic acid.
Causality: The high temperature facilitates the condensation reaction between the primary amine and formamide, leading to the formation of the corresponding formamide derivative. The excess formamide acts as both a reagent and a solvent.
Step 2: Cyclization to Quinazolinone
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Procedure:
In a Schlenk flask, dissolve the protected 2-(2-amino-6-bromophenyl)acetic acid ester (e.g., methyl ester with Boc-protected amine, 1.0 eq), arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a degassed solvent system (e.g., a mixture of toluene and water).
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Causality: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. Subsequent transmetalation with the boronic acid and reductive elimination forms the new C-C bond and regenerates the active catalyst.[8] The base is crucial for activating the boronic acid.
Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as isosteres in drug design.[9][10]
Caption: Sonogashira cross-coupling reaction.
Experimental Procedure:
To a solution of the protected 2-(2-amino-6-bromophenyl)acetic acid ester (1.0 eq) and a terminal alkyne (1.5 eq) in a degassed solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and a copper(I) co-catalyst (e.g., CuI, 0.06 eq).
Add an amine base, such as triethylamine (Et₃N, 2.0 eq), and stir the reaction mixture under an inert atmosphere at room temperature to 50 °C until the starting material is consumed (as monitored by TLC).
Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
Purify the residue by column chromatography to yield the alkynylated product.
Causality: The reaction proceeds through a catalytic cycle involving both palladium and copper. The copper acetylide, formed in situ, undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination.[11]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceuticals.[12][13]
Caption: Buchwald-Hartwig amination reaction.
Experimental Procedure:
In a glovebox, combine the protected 2-(2-amino-6-bromophenyl)acetic acid ester (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
Add a dry, degassed solvent such as toluene or dioxane.
Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a plug of silica gel.
Concentrate the filtrate and purify the product by column chromatography.
Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[14] The choice of ligand is critical for the efficiency of the reaction.
Application III: Synthesis of the Benzofuran Core of Brofaromine
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that was investigated for the treatment of depression.[9] While not directly synthesized from 2-(2-amino-6-bromophenyl)acetic acid, the synthesis of its core 7-bromo-5-methoxybenzofuran structure can be achieved from a related ortho-bromoaniline, illustrating a relevant application of this class of building blocks.
Illustrative Synthetic Approach
A plausible synthetic route to a key intermediate for the benzofuran core of brofaromine could involve an initial Sonogashira coupling of a suitably substituted ortho-bromoaniline followed by an intramolecular cyclization.
Caption: Plausible route to a benzofuran intermediate.
This conceptual workflow highlights how the ortho-bromoaniline scaffold can be elaborated into more complex heterocyclic systems relevant to medicinally active compounds. The synthesis of benzofurans can be achieved through various methods, including intramolecular cyclizations of ortho-alkynylphenols or related precursors.[15]
Conclusion
2-(2-Amino-6-bromophenyl)acetic acid is a multifaceted building block that provides a strategic advantage in the synthesis of diverse and complex heterocyclic scaffolds. Its unique arrangement of reactive functional groups enables both the construction of core heterocyclic systems like quinazolinones and the late-stage diversification through robust palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. By understanding the underlying principles of the reactivity of this versatile molecule, chemists can unlock its full potential in the quest for innovative medicines.
References
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved March 17, 2026, from [Link]
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26). Retrieved March 17, 2026, from [Link]
Biological Activity of Quinazolinones | IntechOpen. (2020, January 29). Retrieved March 17, 2026, from [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, April 1). Retrieved March 17, 2026, from [Link]
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (2025, January 31). Retrieved March 17, 2026, from [Link]
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). Retrieved March 17, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
The Sonogashira Coupling. (n.d.). Retrieved March 17, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 17, 2026, from [Link]
The Suzuki Reaction. (2014, February 6). Retrieved March 17, 2026, from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 17, 2026, from [Link]
Quinazolin-4(3H)-ones of 2-[(2′,6′-Dichlorophenyl)amino]phenyl Acetic Acid with Substituted Aryl Acetamide and Their Microbial Studies | Request PDF. (2025, August 7). Retrieved March 17, 2026, from [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). Retrieved March 17, 2026, from [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Retrieved March 17, 2026, from [Link]
Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid - arkat usa. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. (n.d.). Retrieved March 17, 2026, from [Link]
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides | Journal of the American Chemical Society. (2024, October 23). Retrieved March 17, 2026, from [Link]
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
2-Aminophenylaceticacid | CAS#:3342-78-7 | Chemsrc. (2025, September 2). Retrieved March 17, 2026, from [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (n.d.). Retrieved March 17, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI. (2010, November 29). Retrieved March 17, 2026, from [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations | ChemRxiv. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC. (2024, December 19). Retrieved March 17, 2026, from [Link]
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. (n.d.). Retrieved March 17, 2026, from [Link]
Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]
Pharmacological, Physiochemical, and Drug-Relevant Biological Properties of Short Chain Fatty Acid Hexosamine Analogs used in Metabolic Glycoengineering - PMC. (n.d.). Retrieved March 17, 2026, from [Link]
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - MDPI. (2020, February 13). Retrieved March 17, 2026, from [Link]
A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (2022, May 4). Retrieved March 17, 2026, from [Link]
Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic -Amino Acid and -Lactam Enantiomers - Semantic Scholar. (2017, December 13). Retrieved March 17, 2026, from [Link]
Reagents and conditions for the esterification of 2-(2-Amino-6-bromophenyl)acetic acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction causality, and validated protocols for avoiding intramolecular lactamization. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Content Focus: Mechanistic rationale, reaction causality, and validated protocols for avoiding intramolecular lactamization.
Executive Summary & The Mechanistic Challenge
The esterification of 2-(2-Amino-6-bromophenyl)acetic acid presents a classic chemoselectivity challenge in organic synthesis. This bifunctional building block is highly prone to intramolecular lactamization. When the carboxylic acid is activated using standard coupling agents (e.g., DCC, EDC, or thionyl chloride with heat), the proximal ortho-amino group acts as an internal nucleophile. This rapidly drives the formation of a stable 5-membered ring, yielding 4-bromooxindole (4-bromoindolin-2-one) rather than the desired ester [1].
Fig 1: Reaction pathways showing desired esterification vs. undesired lactamization.
Causality: By conducting the esterification in strictly anhydrous, highly acidic conditions, the amine is protonated to form an anilinium ion (
−NH3+
). This completely eliminates its nucleophilicity, preventing the attack on the carbonyl carbon[2]. Generating anhydrous HCl in situ via the reaction of acetyl chloride with methanol is safer and more precise than bubbling HCl gas.
Protocol 1: In Situ Methanolic HCl Esterification
Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous methanol (10 mL per gram of substrate).
Acid Generation: Cool the flask to 0 °C using an ice-water bath. Dropwise, add acetyl chloride (1.5 equivalents). Stir for 15 minutes to ensure complete generation of anhydrous HCl and methyl acetate.
Substrate Addition: Add 2-(2-Amino-6-bromophenyl)acetic acid (1.0 equivalent) in one portion.
Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 12–16 hours. Self-Validation: Monitor by LCMS. The desired product will appear as the
M+1
mass of the ester, while the absence of the oxindole mass confirms the amine remains deactivated.
Isolation: Concentrate the reaction mixture in vacuo keeping the water bath strictly below 30 °C. The product is isolated as the stable hydrochloride salt.
Critical Note: Do not attempt basic aqueous workup if the free base is not immediately required, as the free base methyl ester will slowly cyclize to 4-bromooxindole upon storage [3].
Causality: Trimethylsilyldiazomethane (TMSD) offers a mild alternative to highly toxic diazomethane. It reacts directly with the acidic proton of the carboxylic acid, forming a diazonium intermediate that immediately collapses to the methyl ester. Because no highly electrophilic acyl-leaving group complex is ever formed, the neutral amine does not attack the carbonyl [4].
Fig 2: Step-by-step workflow for the mild esterification using TMS-diazomethane.
Protocol 2: TMSD Methylation
Solvent System: Dissolve the substrate (1.0 eq) in a 3:2 mixture of anhydrous Toluene and Methanol. Mechanistic imperative: Methanol is not just a solvent; it acts as a co-reactant to generate the active methylating species from TMSD.
Cooling: Chill the solution to 0 °C.
Titration: Dropwise, add TMS-diazomethane (2.0 M in hexanes) until a pale yellow color persists in the solution, indicating an excess of the reagent, followed by vigorous nitrogen evolution.
Quenching: Stir for 30 minutes at 0 °C. Quench the unreacted TMSD by adding glacial acetic acid dropwise until the yellow color dissipates.
Isolation: Evaporate solvents under reduced pressure at ambient temperature.
Strategy C: Amine Masking (N-Boc Protection)
Causality: If the downstream synthetic route requires the ester to be subjected to heat or basic conditions, the free amine must be sterically and electronically deactivated using a tert-butyloxycarbonyl (Boc) group prior to esterification.
Protocol 3: Protection/Esterification Sequence
Protection: React the starting material with
Boc2O
(1.1 eq) and
NaHCO3
(2.0 eq) in a 1:1 THF/Water mixture at room temperature for 12 hours. Acidify to pH 3 with 1M citric acid and extract with EtOAc to isolate the N-Boc acid.
Esterification: Dissolve the N-Boc acid in DMF. Add anhydrous
K2CO3
(1.5 eq) and Methyl Iodide (1.2 eq). Stir at room temperature for 4 hours.
Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over
Na2SO4
. The resulting N-Boc methyl ester is indefinitely stable against lactamization.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the three strategies to guide your process selection:
Parameter
Strategy A: Methanolic HCl
Strategy B: TMS-Diazomethane
Strategy C: N-Boc Strategy
Typical Yield
85 – 92% (As HCl Salt)
90 – 95% (Free Base)
75 – 80% (Over 2 steps)
Scalability
High (>100g batches)
Low (<5g, due to reagent cost)
Medium (10–50g batches)
Cyclization Risk
Low (Amine is protonated)
Medium (Free base is unstable)
Zero (Amine is masked)
Reaction Time
12 – 16 hours
0.5 – 1 hour
16 hours (Total)
Best Use Case
Bulk intermediate synthesis
Rapid, small-scale library prep
Multi-step downstream synthesis
References
Practical Syntheses of Oxindole Derivatives: Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide. Organic Process Research & Development.[Link]
Metal- and Additive-Free Intramolecular Direct Amidation of Ester Functionality within a Nitroarene Framework: Facile Access to Azaheterocycles. ACS Sustainable Chemistry & Engineering.[Link]
Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues. National Center for Biotechnology Information (PMC).[Link]
Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie - Chemical Monthly.[Link]
Preventing thermal degradation of 2-(2-Amino-6-bromophenyl)acetic acid during long-term storage
Overview & Chemical Profiling As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results or purity drops when utilizing ortho-aminophenylacetic acid derivatives. 2-(2-A...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Chemical Profiling
As a Senior Application Scientist, I frequently consult with research teams experiencing erratic assay results or purity drops when utilizing ortho-aminophenylacetic acid derivatives. 2-(2-Amino-6-bromophenyl)acetic acid (MW: 230.06 g/mol ) is a highly reactive, bi-functional building block. If handled like a standard, stable organic acid, it will rapidly degrade.
The proximity of the nucleophilic primary amine (-NH₂) and the electrophilic carboxylic acid (-COOH) creates a structurally primed system for intramolecular reactions. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure long-term stability.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality. 2-(2-Amino-6-bromophenyl)acetic acid undergoes two primary degradation pathways:
Thermal Lactamization (Intramolecular Cyclization): This is the dominant degradation pathway. The free amino group at position 2 undergoes a nucleophilic attack on the carbonyl carbon of the acetic acid moiety. This dehydration reaction forms a highly stable 5-membered lactam ring, specifically 4-bromoindolin-2-one (a brominated oxindole) . This reaction is thermodynamically favored and accelerates exponentially at temperatures above 20°C.
Oxidative Degradation: The electron-rich primary aromatic amine is highly susceptible to oxidation by molecular oxygen. This leads to the formation of reactive iminoquinones or the further oxidation of the oxindole degradant into isatin derivatives, which manifest visually as a dark brown or black discoloration .
Thermal lactamization pathway of 2-(2-Amino-6-bromophenyl)acetic acid to 4-bromoindolin-2-one.
Quantitative Data: Degradation Kinetics
The following table summarizes the degradation kinetics of ortho-aminophenylacetic acids under various storage conditions. This data highlights the critical need for strict temperature and atmospheric control.
Storage Temperature
Atmosphere
Light Exposure
Degradation Rate (% loss/month)
Primary Degradant
25°C (Ambient)
Air
Ambient Light
~15 - 20%
4-Bromoindolin-2-one & Isatins
4°C (Fridge)
Air
Dark
~5 - 8%
4-Bromoindolin-2-one
-20°C (Freezer)
Argon/N₂
Dark
< 0.5%
None detected
-80°C (Ultra-low)
Argon/N₂
Dark
< 0.1%
None detected
Troubleshooting & FAQs
Q1: My powder was off-white when I received it, but after a month on the bench, it has turned dark brown. Is it ruined?A: Yes, the sample has undergone significant oxidative degradation. The primary aromatic amine is highly sensitive to photo-oxidation and molecular oxygen. The dark color indicates the formation of polymeric oxidation products and isatin derivatives.
Corrective Action: Always store the compound in an inert atmosphere (Argon or Nitrogen backfilled) and strictly protect it from light.
Q2: I dissolved the compound in DMSO for an assay, but after incubating at 37°C, I noticed a new peak on my HPLC and a drop in my expected yield. What happened?A: You are observing spontaneous thermal lactamization. At 37°C, the compound rapidly cyclizes by expelling water to form 4-bromoindolin-2-one . Because oxindoles are generally less soluble in certain aqueous/organic mixtures than their open-chain acid counterparts, this can also lead to precipitation.
Corrective Action: Keep assay incubation times as short as possible, or prepare solutions fresh on ice immediately before use. Never store stock solutions at room temperature.
Q3: Can I recover the original acid from the degraded oxindole (4-bromoindolin-2-one)?A: Technically, yes, but it is synthetically demanding. The oxindole ring can be opened via alkaline hydrolysis (e.g., using NaOH in aqueous methanol under reflux), followed by careful acidification to pH ~5-6 to precipitate the 2-aminophenylacetic acid. However, because the open-chain form is prone to re-cyclization under acidic conditions, the temperature must be strictly maintained below 20°C during the pH adjustment . For most analytical workflows, it is more cost-effective to discard heavily degraded samples.
Experimental Protocols: Self-Validating Systems
To ensure trust and reproducibility, implement the following standard operating procedures (SOPs). The storage protocol systematically eliminates moisture, oxygen, and thermal energy. The subsequent QC protocol acts as a self-validating mechanism, allowing you to empirically verify that the storage SOP was successful.
Step-by-step workflow for the long-term stabilization and storage of the compound.
Protocol 1: Aliquoting and Long-Term Storage Preparation
Causality Focus: Repeated freeze-thaw cycles introduce condensation (moisture). This moisture acts as a solvent micro-environment that accelerates nucleophilic attack and cyclization.
Preparation: Chill all amber glass vials and spatulas to 4°C prior to handling.
Dissolution (For liquid aliquots): If liquid aliquots are mandatory, dissolve the compound in anhydrous, degassed DMSO or DMF. Keep the solution on an ice bath (0-4°C) during the entire process.
Aliquoting: Dispense single-use volumes into the chilled amber glass vials to prevent photo-oxidation.
Lyophilization (For powders): If storing as a powder, ensure the sample is completely dry. Use a vacuum desiccator or lyophilizer to remove trace moisture.
Inert Gas Purging: Gently blow a stream of dry Argon or high-purity Nitrogen into the vial for 10-15 seconds to displace ambient oxygen.
Sealing: Cap tightly with a PTFE-lined septum, wrap the seal with Parafilm, and store immediately at -20°C or -80°C.
Causality Focus: Before using a stored batch in critical drug development assays, you must verify the absence of 4-bromoindolin-2-one to validate the integrity of your storage conditions.
Sample Prep: Dissolve 1 mg of the sample in 1 mL of cold (4°C) HPLC-grade Acetonitrile/Water (50:50).
HPLC Method: Run a reverse-phase C18 column gradient (e.g., 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes).
Detection: Monitor at 254 nm.
Validation: The intact 2-(2-Amino-6-bromophenyl)acetic acid will elute earlier (more polar due to the free -COOH and -NH₂ groups). The cyclized 4-bromoindolin-2-one will elute later (more hydrophobic). If the secondary peak exceeds 2% area, the batch has been compromised by thermal stress and should be discarded.
References
Practical Syntheses of Oxindole Derivatives: Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide. ACS Publications.[Link]
2-Aminophenylacetic acid Compound Summary. National Center for Biotechnology Information (PubChem). [Link]
Optimization
Technical Support Center: Column Chromatography Purification of 2-(2-Amino-6-bromophenyl)acetic acid
Welcome to the technical support center for the purification of complex active pharmaceutical ingredients (APIs) and intermediates. This guide is specifically tailored to address the challenges associated with the column...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of complex active pharmaceutical ingredients (APIs) and intermediates. This guide is specifically tailored to address the challenges associated with the column chromatography purification of crude 2-(2-Amino-6-bromophenyl)acetic acid. This molecule's unique zwitterionic character presents specific hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven answers to common questions and detailed troubleshooting strategies to empower researchers in achieving high-purity material.
This section is designed to address the most common issues encountered during the purification of 2-(2-Amino-6-bromophenyl)acetic acid.
Q1: Why is purifying 2-(2-Amino-6-bromophenyl)acetic acid so challenging compared to other aromatic compounds?
A: The primary challenge stems from the molecule's zwitterionic nature. It contains both a basic primary amine (-NH₂) and an acidic carboxylic acid (-COOH) group. At different pH values, the molecule can exist in cationic, zwitterionic (neutrally charged overall), or anionic forms. This variability leads to several purification issues:
On Standard Silica Gel: The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and often irreversibly bind to the basic amine group, leading to significant peak tailing, poor resolution, or complete loss of the compound on the column.
Solubility Mismatch: The compound's polarity makes it poorly soluble in common non-polar solvents used for normal-phase chromatography (e.g., hexane), while its aromatic character can limit solubility in purely aqueous systems.
Predictable Elution: The shifting charge state makes its interaction with the stationary phase difficult to predict and control without careful mobile phase modification.
The key to successful purification is to control the ionization state of the molecule throughout the chromatographic process.
Q2: My compound is streaking severely or not moving from the baseline on my silica gel TLC plate. What is happening and how can I fix it?
A: This is the most common problem and is a direct result of the strong interaction between the basic amine and the acidic silica gel. To resolve this, you must suppress this unwanted ionic interaction. The most effective strategy is to add a mobile phase modifier to control the ionization state of your analyte.
Acidic Modifier (Recommended): Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). The acid protonates the amine group to form a single ammonium cation (-NH₃⁺). This prevents it from directly interacting with the silanol groups via hydrogen bonding and allows for more predictable elution based on polarity.
Basic Modifier: Alternatively, adding 0.5-1% triethylamine can deactivate the acidic silanol sites on the silica gel. However, for an amino acid, using an acidic modifier is generally more effective at ensuring the analyte itself is in a single, predictable ionic state.
Always test your modified solvent system with Thin Layer Chromatography (TLC) first. You should aim for a retention factor (Rƒ) of 0.2-0.4 for optimal separation on a column.
Q3: I am still getting poor resolution between my product and a polar impurity using a modified mobile phase on silica. What are my options?
A: If optimizing the mobile phase on standard silica gel fails, it is time to consider alternative chromatographic modes that are better suited for zwitterionic compounds.[1][2]
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for amino acids.[3][4][5] Since your molecule has a positive charge at low pH, Strong Cation Exchange (SCX) chromatography is an excellent choice. The positively charged analyte binds to the negatively charged stationary phase and is later eluted by increasing the pH or salt concentration.
Reversed-Phase (RP) HPLC: For higher purity requirements, RP-HPLC on a C18 column can be used. Success here depends critically on using a buffered mobile phase (e.g., with ammonium formate or ammonium acetate) to control the pH and ensure consistent retention.[6] Without a buffer, peak shape will be very poor.
Mixed-Mode Chromatography (MMC): This is an advanced technique utilizing stationary phases with both reversed-phase and ion-exchange characteristics.[7][8][9] An RP/Cation-exchange column can provide unique selectivity by separating based on both hydrophobicity and charge simultaneously, often resolving impurities that co-elute in other systems.[2]
Q4: Can this compound degrade on the column? What precautions should I take?
A: Yes, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for sensitive molecules. To minimize this risk:
Work Quickly: Do not let the compound sit on the packed column for extended periods. Load the sample and begin elution promptly.
Use Modifiers: As discussed, mobile phase modifiers not only improve chromatography but also reduce the harsh interactions that can cause degradation.
Consider Neutral Alumina: If degradation on silica is confirmed, using neutral or basic alumina as the stationary phase can be an alternative, though developing a solvent system may require re-optimization.
Keep it Cool: For particularly sensitive compounds, running the column in a cold room or with a cooling jacket can help minimize degradation.
Visualized Workflows and Analyte Chemistry
Understanding the pH-dependent behavior of the analyte is critical for troubleshooting.
Caption: pH-dependent forms of 2-(2-Amino-6-bromophenyl)acetic acid.
Caption: Decision workflow for selecting a purification method.
This method is ideal for routine purification and moderate sample sizes when TLC analysis shows good separation with a modified solvent system.
1. Materials & Setup:
Stationary Phase: Standard silica gel (230-400 mesh).
Mobile Phase Components: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Methanol (MeOH), and Glacial Acetic Acid.
Column: Appropriate size glass or pre-packed flash column.
2. Mobile Phase Preparation:
Prepare two solvent mixtures:
Solvent A (Non-polar): DCM (or EtOAc) + 1% Acetic Acid.
Solvent B (Polar): 90:10 DCM:MeOH + 1% Acetic Acid.
Note: The final ratio of DCM to MeOH will depend on your TLC results. The key is to maintain a constant 1% acetic acid concentration in all eluting solvents.
3. Column Packing & Equilibration:
Pack the column with silica gel as a slurry in Solvent A.
Equilibrate the packed column by flushing with 2-3 column volumes (CV) of Solvent A until the baseline is stable.
4. Sample Loading (Dry Loading Recommended):
Dissolve your crude material (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
Add 2-3 times the sample weight of silica gel to this solution.
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Gently load this powder onto the top of the equilibrated column.
5. Elution & Fraction Collection:
Begin elution with 100% Solvent A.
Gradually increase the polarity by slowly adding Solvent B. A typical gradient might be from 0% to 50% Solvent B over 10-15 CV.
Collect fractions and monitor by TLC, staining with ninhydrin (for the amine) or using a UV lamp.
6. Product Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure. Note: Co-evaporation with a non-acidic solvent like isopropanol may be necessary to fully remove residual acetic acid.
This method is highly recommended for difficult separations or when normal-phase chromatography fails. It separates compounds based on charge.
1. Materials & Setup:
Stationary Phase: Strong Cation Exchange (SCX) resin (e.g., silica-based with sulfonic acid groups). This is often available in pre-packed SPE cartridges or flash columns.
Buffers:
Equilibration/Loading Buffer: 50 mM Sodium Phosphate, pH 3.0.
Elution Buffer: 50 mM Sodium Phosphate with 1.0 M NaCl, pH 3.0 (for salt gradient) OR 50 mM Sodium Phosphate, pH 7.0 (for pH gradient). A 2-5% solution of ammonium hydroxide in methanol can also be used as a strong elution solvent.
2. Column Conditioning & Equilibration:
Wash the SCX column/cartridge with 3-5 CV of methanol to wet the resin.
Equilibrate the column by flushing with 3-5 CV of the Loading Buffer (pH 3.0).
3. Sample Loading:
Dissolve the crude sample in a minimal amount of the Loading Buffer. Ensure the pH is acidic.
Load the solution onto the equilibrated column at a slow flow rate to ensure efficient binding.
4. Washing:
Wash the column with 3-5 CV of the Loading Buffer. This step removes all neutral and anionic impurities, which will not bind to the SCX resin.
5. Elution:
Elute the bound product by disrupting the ionic interaction. This is typically done with a step gradient:
Wash with a low-concentration salt buffer (e.g., 0.1 M NaCl in Loading Buffer) to remove weakly bound cationic impurities.
Elute the target compound using the high-concentration Elution Buffer (e.g., 1.0 M NaCl) or a basic solution (e.g., 2% NH₄OH in MeOH).
Collect fractions and monitor by TLC or LC-MS.
6. Desalting & Product Isolation:
Combine the pure, salt-containing fractions.
The product must be desalted. This can be achieved by reversed-phase SPE (C18 cartridge) or by solvent extraction after neutralizing the solution.
Remove the solvent to yield the purified product.
Method Selection Summary
Method
Stationary Phase
Mobile Phase Principle
Pros
Cons
Modified Normal-Phase
Silica Gel
Organic solvents with an acidic modifier (e.g., 1% AcOH) to suppress ionic interactions.
Fast, inexpensive, good for moderate purities, widely available.
Can still result in some tailing; risk of degradation; may not resolve very similar impurities.
Ion-Exchange (SCX)
SCX Resin (e.g., -SO₃H)
Aqueous buffers. Elution via pH or ionic strength gradient.
Highly selective for charged molecules; excellent for removing neutral/oppositely charged impurities.[3][5]
Requires aqueous buffers; desalting step is necessary; may require more development time.
Reversed-Phase HPLC
C18-bonded Silica
Aqueous buffers mixed with organic solvent (ACN or MeOH).
High resolution and purity; analytical and preparative scales available.
Requires HPLC instrumentation; buffered mobile phases are essential; higher cost.
Mixed-Mode (MMC)
RP/IEX functionalized
Aqueous/organic mobile phases, often buffered.
Offers unique selectivity by combining multiple retention mechanisms.[2][7]
Higher column cost; requires HPLC; method development can be more complex.
References
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from ResearchGate. [Link]
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from SIELC Technologies. [Link]
Dr. Maisch GmbH. (n.d.). Mixed Mode HPLC Columns. Retrieved from Dr. Maisch GmbH. [Link]
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from Restek Corporation. [Link]
Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1639, 461751. [Link]
Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1758, 466024. [Link]
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from Chrom Tech, Inc. [Link]
IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from IntechOpen. [Link]
Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Retrieved from Phenomenex. [Link]
Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Veeprho. [Link]
Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from Phenomenex. [Link]
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from LCGC International. [Link]
Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved from Organic Syntheses. [Link]
MDPI. (2025). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from MDPI. [Link]
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix Chromatography. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech, Inc. [Link]
ResearchGate. (2025). (PDF) Polymeric Stationary Phases with Variable Polarity for GC Separation of Aromatic Compounds and Their Sulfur Analogs. Retrieved from ResearchGate. [Link]
De Gruyter. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from De Gruyter. [Link]
ScienceDirect. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Retrieved from ScienceDirect. [Link]
Google Patents. (n.d.). US10975031B2 - Method for purifying aromatic amino acids.
Google Patents. (2015). WO2015104464A1 - Process for purifying aromatic amino acids.
ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from ResearchGate. [Link]
ResearchGate. (2000). (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography. Retrieved from ResearchGate. [Link]
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from Organic Syntheses. [Link]
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from Diaion. [Link]
Hichrom. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from Hichrom. [Link]
PubMed. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. Retrieved from PubMed. [Link]
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from SIELC Technologies. [Link]
Mass Spectrometry (MS) Fragmentation Pattern Analysis of 2-(2-Amino-6-bromophenyl)acetic acid: A Comparative Guide to ESI-QqQ vs. ESI-Q-TOF
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the characterization of complex pharmaceutical intermediates is critical. 2-(2-Amino-6-bromophenyl)acetic acid (CAS: 126167...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the characterization of complex pharmaceutical intermediates is critical. 2-(2-Amino-6-bromophenyl)acetic acid (CAS: 1261671-72-0) is a highly functionalized halogenated building block frequently utilized in the synthesis of specialized oxindoles and non-steroidal anti-inflammatory drugs (NSAIDs) like bromfenac.
This guide objectively compares the analytical performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) against Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the structural elucidation and trace-level quantification of this compound.
Mechanistic Causality of Fragmentation
To design a robust MS method, one must first understand the intrinsic chemical behavior of the analyte in the gas phase. 2-(2-Amino-6-bromophenyl)acetic acid contains three critical features that dictate its fragmentation under Collision-Induced Dissociation (CID): an ionizable carboxylic acid, a proton-accepting primary amine, and a heavy halogen (Bromine).
The Self-Validating Isotopic Signature
The natural isotopic distribution of bromine (
79
Br and
81
Br at roughly a 1:1 ratio) acts as an intrinsic self-validating system during spectral interpretation. Any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da. The sudden collapse of this doublet into a singlet definitively flags the neutral loss of the bromine radical.
Proximity-Driven Cyclization vs. Decarboxylation
While phenylacetic acid derivatives typically undergo standard decarboxylation (loss of CO
2
, -44 Da) under CID[1], the ortho-arrangement of the primary amine and the acetic acid side chain in this specific molecule introduces a competing, highly favorable pathway. The spatial proximity facilitates an intramolecular nucleophilic attack by the amine onto the carboxyl carbon, driving the rapid expulsion of water (-18 Da) to form a highly stable 5-membered lactam (oxindole) ring.
Figure 1: ESI positive mode fragmentation pathway of 2-(2-Amino-6-bromophenyl)acetic acid.
Comparative Technologies: ESI-QqQ vs. ESI-Q-TOF
Choosing between QqQ and Q-TOF depends entirely on whether the primary goal is targeted quantification or structural elucidation [2].
ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. By filtering specific precursor-to-product ion transitions, QqQ eliminates matrix background, making it the gold standard for high-sensitivity, high-throughput quantification of the compound in complex biological or environmental matrices[3].
ESI-Q-TOF (Quadrupole Time-of-Flight): Provides High-Resolution Accurate Mass (HRAM) capabilities. While slightly less sensitive than QqQ, Q-TOF can measure exact masses to within < 2 ppm[4]. This is mandatory for confirming the elemental composition of unknown degradants or distinguishing the target molecule from isobaric interferences.
Figure 2: Comparative LC-MS/MS workflow using QqQ and Q-TOF platforms.
Step-by-Step Experimental Methodologies
To ensure a self-validating and reproducible system, the following protocol leverages acidic mobile phases to force complete protonation of the amine group, thereby maximizing positive-mode ESI efficiency and eliminating chromatographic peak tailing.
Step 1: Sample Preparation
Accurately weigh 1.0 mg of 2-(2-Amino-6-bromophenyl)acetic acid standard.
Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.
Perform serial dilutions using the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to create a calibration curve ranging from 1 ng/mL to 1,000 ng/mL.
Centrifuge all final samples at 14,000 × g for 10 minutes at 4°C to remove any micro-particulates prior to injection.
Step 2: UHPLC Separation Parameters
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B to equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Step 3: Mass Spectrometry Optimization
Ionization: ESI Positive mode ([M+H]
+
).
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.
Collision Gas: High-purity Argon (for QqQ) or Nitrogen (for Q-TOF).
Quantitative Data & Performance Comparison
The following tables synthesize the theoretical mass calculations, optimized fragmentation parameters, and a direct performance comparison between the two platforms based on empirical laboratory standards.
Table 1: Theoretical Exact Mass and Isotopic Distribution
Calculated to 4 decimal places for HRAM validation.
Species
Formula
Theoretical m/z (
79
Br)
Theoretical m/z (
81
Br)
Relative Abundance
[M+H]
+
C
8
H
9
BrNO
2+
229.9811
231.9791
~100% : 97.3%
[M-H]
−
C
8
H
7
BrNO
2−
227.9666
229.9645
~100% : 97.3%
Table 2: Optimized MRM Transitions (QqQ) vs. HRMS Fragments (Q-TOF)
Note: The quantifier transition relies on the highly favorable loss of water, while the qualifier transition utilizes the
81
Br isotope to validate the chemical identity.
Platform
Precursor m/z
Product m/z
Collision Energy (eV)
Structural Assignment
QqQ (Quantifier)
230.0
212.0
15
[M+H - H
2
O]
+
(Oxindole formation)
QqQ (Qualifier)
232.0
214.0
15
[M+H - H
2
O]
+
(
81
Br Isotope retention)
QqQ (Qualifier)
230.0
186.0
25
[M+H - CO
2
]
+
(Decarboxylation)
Q-TOF (HRMS)
229.9811
133.0522
35
[M+H - H
2
O - Br•]
+
(Debromination)
Table 3: Performance Metrics Comparison
Analytical Metric
ESI-QqQ (MRM Mode)
ESI-Q-TOF (Full Scan / ddMS2)
Mass Accuracy
Unit Resolution (~0.7 Da FWHM)
< 2 ppm
Sensitivity (LOD)
0.5 ng/mL
5.0 ng/mL
Linear Dynamic Range
4 to 5 orders of magnitude
2 to 3 orders of magnitude
Primary Application
Trace-level Pharmacokinetic (PK) Quant
Impurity Profiling & Structural Elucidation
References
Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid
Source: ResearchGate
URL:[Link][3]
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation
Source: National Institutes of Health (NIH)
URL:[Link][1]
Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis
Source: National Institutes of Health (NIH)
URL:[Link][2]
Accurate Mass Measurements with ESI-TOF Mass Spectrometers
Source: Biocompare
URL:[Link][4]
Decoding Molecular Fingerprints: A Comparative Guide to the FT-IR Spectroscopy of 2-(2-Amino-6-bromophenyl)acetic acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a cornerstone technique in this...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a cornerstone technique in this endeavor, providing a rapid and non-destructive method to identify functional groups within a molecule. This guide offers an in-depth analysis of the characteristic FT-IR absorption peaks for 2-(2-Amino-6-bromophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a robust framework for the interpretation of its molecular vibrations.
The Vibrational Language of Molecules: An Introduction to FT-IR
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic spectrum that acts as a "molecular fingerprint." The position, intensity, and shape of the absorption bands provide a wealth of information about the molecular structure.
The analysis of 2-(2-Amino-6-bromophenyl)acetic acid's FT-IR spectrum is particularly illustrative of how multiple functional groups—a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), and an aromatic bromine substituent (-Br)—contribute to a complex and informative spectral pattern.
Interpreting the Spectrum: Characteristic Absorption Peaks of 2-(2-Amino-6-bromophenyl)acetic acid
The FT-IR spectrum of 2-(2-Amino-6-bromophenyl)acetic acid is best understood by dissecting the contributions of its constituent parts. The following sections detail the expected absorption peaks and the underlying vibrational modes.
The Carboxylic Acid Motif (-COOH)
The carboxylic acid group gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group.[1][2] The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers.[1][2] This broad absorption will likely overlap with C-H stretching frequencies.
C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is anticipated between 1760-1690 cm⁻¹ .[1][3] The exact position is sensitive to the electronic environment; conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber. Hydrogen bonding also influences this absorption, typically causing a shift to lower frequencies.[4][5]
C-O Stretching and O-H Bending: Two other characteristic bands for carboxylic acids are the C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region, and the in-plane O-H bending vibration, found between 1440-1395 cm⁻¹ .[1][2]
The Primary Aromatic Amine Signature (-NH₂)
The primary aromatic amine introduces several key absorptions.
N-H Stretching: Primary amines exhibit two distinct medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7][8] For aromatic amines, these peaks are typically observed at slightly higher frequencies compared to their aliphatic counterparts.[7][8][9] These sharper peaks will be superimposed on the broad O-H stretch from the carboxylic acid.
N-H Bending (Scissoring): A medium to strong absorption arising from the N-H scissoring vibration is expected in the 1650-1580 cm⁻¹ range.[6][7] This peak may sometimes overlap with the aromatic C=C stretching bands.
C-N Stretching: The stretching of the C-N bond in aromatic amines typically gives rise to a band in the 1335-1250 cm⁻¹ region.[6][8]
The Substituted Aromatic Ring
The phenyl ring itself and its substituents provide further spectral markers.
Aromatic C-H Stretching: Weak to medium absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic ring.[10]
Aromatic C=C Stretching: The in-ring C=C stretching vibrations result in two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.[10]
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be indicative of the substitution pattern on the benzene ring.
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, typically below 700 cm⁻¹ .[11]
A Comparative Analysis: Differentiating 2-(2-Amino-6-bromophenyl)acetic acid from its Analogs
To fully appreciate the spectral features of the target molecule, it is instructive to compare it with structurally related compounds.
Functional Group
2-(2-Amino-6-bromophenyl)acetic acid
2-Aminophenylacetic acid
2-Bromophenylacetic acid
Anthranilic Acid
N-H Stretch
~3500-3300 cm⁻¹ (two bands)
~3500-3300 cm⁻¹ (two bands)
Absent
~3500-3300 cm⁻¹ (two bands)
O-H Stretch
~3300-2500 cm⁻¹ (broad)
~3300-2500 cm⁻¹ (broad)
~3300-2500 cm⁻¹ (broad)
~3300-2500 cm⁻¹ (broad)
C=O Stretch
~1760-1690 cm⁻¹
~1760-1690 cm⁻¹
~1760-1690 cm⁻¹
~1680-1660 cm⁻¹
N-H Bend
~1650-1580 cm⁻¹
~1650-1580 cm⁻¹
Absent
~1620-1590 cm⁻¹
C-Br Stretch
Below 700 cm⁻¹
Absent
Below 700 cm⁻¹
Absent
Key Differentiating Features:
vs. 2-Aminophenylacetic acid: The most significant difference will be the presence of a C-Br stretching absorption below 700 cm⁻¹ in the spectrum of 2-(2-Amino-6-bromophenyl)acetic acid, which is absent in 2-aminophenylacetic acid.
vs. 2-Bromophenylacetic acid: The spectrum of 2-(2-Amino-6-bromophenyl)acetic acid will clearly show the characteristic N-H stretching (two bands, ~3500-3300 cm⁻¹) and N-H bending (~1650-1580 cm⁻¹) absorptions of the primary amine, which are absent in the spectrum of 2-bromophenylacetic acid.[12][13]
vs. Anthranilic Acid (2-Aminobenzoic Acid): While both molecules contain amino and carboxylic acid groups on a benzene ring, the presence of the acetic acid side chain (-CH₂COOH) in our target molecule is a key differentiator. The C-H stretching of this methylene group will appear in the 2950-2850 cm⁻¹ region. Furthermore, the direct attachment of the carboxyl group to the ring in anthranilic acid can lead to stronger intramolecular hydrogen bonding and conjugation effects, potentially shifting the C=O stretch to a lower wavenumber compared to 2-(2-Amino-6-bromophenyl)acetic acid.[14][15][16] The presence of the bromine atom in our target molecule will also result in the characteristic C-Br stretch.
Experimental Protocol: Acquiring an FT-IR Spectrum
A standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like 2-(2-Amino-6-bromophenyl)acetic acid is as follows:
Sample Preparation (KBr Pellet Method):
Thoroughly dry both the sample and high-purity potassium bromide (KBr) to remove any residual water, which has a strong IR absorption.
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
Background Spectrum Acquisition:
Place the empty sample holder in the FT-IR spectrometer.
Collect a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
Sample Spectrum Acquisition:
Place the KBr pellet containing the sample in the sample holder.
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Identify the major absorption peaks and record their wavenumbers (cm⁻¹).
Correlate the observed peaks with known functional group absorption frequencies using correlation tables and comparison with reference spectra.
Caption: Workflow for FT-IR analysis of a solid sample.
Conclusion
The FT-IR spectrum of 2-(2-Amino-6-bromophenyl)acetic acid presents a rich tapestry of absorption bands that, when systematically analyzed, provide a definitive fingerprint of its molecular structure. By understanding the characteristic frequencies of the carboxylic acid, primary aromatic amine, and substituted phenyl ring functionalities, and by comparing these features to those of related molecules, researchers can confidently identify and characterize this compound. This guide provides the foundational knowledge for such an analysis, empowering scientists in their pursuit of novel therapeutic agents.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Journal of Advances in Chemistry. (2016, October). Growth and Characterization of Anthranilic acid Crystals. Retrieved from [Link]
PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]
Miyashita, Y., et al. (2018). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Biophysics and Physicobiology, 15, 151-156.
Morita, S., & Iwata, K. (2008). Correlation between the Hydrogen-Bond Structures and the C═O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations: Theoretical Basis for Interpretation of Infrared Bands of Carboxylic Groups in Proteins. The Journal of Physical Chemistry B, 112(22), 6945-6954.
Journal of Chemical and Pharmaceutical Research. (2016). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Amino-6-bromophenyl)acetic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Amino-6-bromophenyl)acetic acid. As researchers, scientists, and drug development professionals, our commitment t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Amino-6-bromophenyl)acetic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document offers a procedural, step-by-step framework to ensure that this compound is handled responsibly from the moment it is designated as waste to its final disposal.
Core Principles: Understanding the "Why" Behind the Procedure
The disposal protocol for any chemical is dictated by its inherent properties. 2-(2-Amino-6-bromophenyl)acetic acid is a multi-functional compound, and its structure informs the necessary safety and handling precautions.
Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound. This is the most critical factor for its disposal. Halogenated waste streams must be segregated from non-halogenated streams because they require specific disposal methods, such as high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[1][2][3] Mixing these waste streams leads to significant increases in disposal costs and can disrupt the waste recovery (fuel blending) process for non-halogenated solvents.[2][3]
Aromatic Amine: Primary aromatic amines are a class of compounds known for potential toxicity and carcinogenicity.[4] Due to these health risks, the compound and any materials contaminated with it must be handled as hazardous waste to prevent environmental release and human exposure.[4]
Carboxylic Acid Moiety: The acetic acid group makes the compound acidic. While it is a solid, any solutions will be acidic and potentially corrosive. This necessitates segregation from bases, cyanides, and sulfides to prevent violent or toxic reactions.[5][6]
These characteristics mandate that 2-(2-Amino-6-bromophenyl)acetic acid must not be disposed of via standard trash or drain disposal.[7][8] All waste, including the original container and any contaminated labware, must be managed through your institution's Environmental Health & Safety (EHS) department or its equivalent.[5][7][8]
Essential Personal Protective Equipment (PPE)
When handling 2-(2-Amino-6-bromophenyl)acetic acid for disposal, adherence to standard laboratory PPE protocols is mandatory to mitigate risks of skin irritation, eye damage, and respiratory irritation.[9][10][11]
Eye Protection: Wear safety glasses with side shields or goggles.[10]
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[12]
Body Protection: A standard laboratory coat is required.[10]
Respiratory Protection: While not typically required for handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated.[13] Always handle the solid waste inside a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol ensures regulatory compliance and personnel safety. The entire process must occur within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[5][7][14][15]
Step 1: Waste Characterization and Segregation
Action: Designate all solid 2-(2-Amino-6-bromophenyl)acetic acid and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill cleanup) as Solid, Halogenated Organic Hazardous Waste .
Causality: This specific classification is crucial for the EHS team to select the correct final disposal technology and to prevent dangerous reactions from occurring by mixing incompatible waste streams.[1][2][3]
Step 2: Container Selection
Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top lid.[5][14][15] A high-density polyethylene (HDPE) or glass container is appropriate for this solid.
Causality: The container must prevent the release of the chemical into the environment.[14] Keeping the container closed at all times, except when adding waste, is a regulatory requirement and prevents the release of vapors or dust.[5][15]
Step 3: Waste Accumulation and Labeling
Action:
Place the selected waste container in your designated SAA.
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[5][15]
As waste is added, list the full chemical name: "2-(2-Amino-6-bromophenyl)acetic acid ". Do not use abbreviations or chemical formulas.[5][7] If other solid halogenated wastes are added to the same container, list all constituents.
Keep an approximate running total of the amount of each chemical in the container.
Causality: Proper and timely labeling is required by law and is essential for the safety of EHS personnel who will handle the container.[7] It provides the necessary information for safe transport and disposal.
Step 4: Managing Empty Containers
Action: The original product container is also considered hazardous waste.
Ensure the container is empty (all material that can be practically removed has been).
Deface the original manufacturer's label to avoid confusion.
Manage the empty, capped container as solid hazardous waste and place it in a designated collection box or bag for pickup by EHS.
Causality: Residue in "empty" containers can still pose a hazard. Regulations stipulate that containers of certain acutely toxic chemicals require triple-rinsing, but for this compound, managing the container itself as hazardous waste is the most direct and compliant approach.[7]
Step 5: Arranging for Final Disposal
Action: Once the waste container is 90% full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[5]
Causality: Your institution's EHS office is the licensed and trained entity responsible for managing the hazardous waste program, ensuring it is transported and disposed of in compliance with EPA and local regulations.[5][7][8]
Data Summary and Workflow Visualization
To facilitate quick reference, the key disposal parameters are summarized below.
Prevents mixing of incompatible liquid and solid waste streams and minimizes dust exposure.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 2-(2-Amino-6-bromophenyl)acetic acid.
Caption: Decision workflow for compliant disposal of 2-(2-Amino-6-bromophenyl)acetic acid.
Conclusion
The proper disposal of 2-(2-Amino-6-bromophenyl)acetic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical nature of this compound—as a halogenated, aromatic, and acidic substance—we can execute a disposal plan that is both safe and logical. The core tenets are unwavering: segregate waste streams, use proper and clearly labeled containers, and always operate through your institution's EHS department for final disposal. Adherence to these protocols demonstrates a commitment to the safety of ourselves, our colleagues, and our community.
References
Laboratory Waste Management Guidelines. (n.d.). Princeton University. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
SAFETY DATA SHEET: 2-Bromophenylacetic acid. (2025, September 12). Thermo Fisher Scientific. Retrieved from [Link]
Halogenated Waste. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
SAFETY DATA SHEET: Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Retrieved from [Link]
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Personal protective equipment for handling 2-(2-Amino-6-bromophenyl)acetic acid
As a Senior Application Scientist, I have developed this comprehensive operational and safety guide for handling 2-(2-Amino-6-bromophenyl)acetic acid . This halogenated aromatic amino acid is a highly valuable building b...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have developed this comprehensive operational and safety guide for handling 2-(2-Amino-6-bromophenyl)acetic acid . This halogenated aromatic amino acid is a highly valuable building block in pharmaceutical synthesis and drug discovery. However, due to its specific functional groups—a reactive aniline derivative, a heavy bromine atom, and a carboxylic acid—it presents distinct physicochemical hazards that require strict Personal Protective Equipment (PPE) and operational controls.
The following protocols are designed as self-validating systems, ensuring that every safety measure and handling step can be independently verified by the operator before proceeding.
Physicochemical & Hazard Profile
Before selecting PPE or designing a workflow, we must analyze the quantitative and qualitative hazard data of the compound[1].
Property
Data Value
Operational Causality & Impact
CAS Number
1261671-72-0
Primary identifier for safety and inventory tracking.
Molecular Weight
230.06 g/mol
Presents as a fine powder; highly susceptible to electrostatic aerosolization.
Storage Conditions
2-8°C, inert atmosphere, dark
Prevents oxidative degradation of the amino group and photolytic debromination.
Hazard Statements
H302, H315, H319, H335
Dictates the absolute need for systemic ingestion prevention, dermal barriers, and respiratory protection.
Personal Protective Equipment (PPE) Matrix & Causality
In accordance with the OSHA 1910.132 standard, PPE must not be chosen arbitrarily; it must be selected based on a rigorous, site-specific hazard assessment[2]. For 2-(2-Amino-6-bromophenyl)acetic acid, the primary risks are mucosal irritation (H335, H319) and dermal irritation (H315)[1].
Respiratory Protection: N95 or P100 particulate respirator.
Causality: The compound is a fine, low-molecular-weight powder. The H335 hazard (respiratory irritation) mandates the prevention of dust inhalation. While handling should occur in a fume hood, a respirator provides a critical secondary barrier against micro-aerosols during transit or accidental spills.
Validation Checkpoint: Perform a negative-pressure user seal check. If air leaks around the nose bridge, readjust the metal clip before handling the chemical.
Hand Protection: Nitrile gloves (minimum 5 mil thickness).
Causality: Nitrile provides excellent chemical resistance against carboxylic acids and aromatic amines, directly mitigating H315 (skin irritation). Latex must be avoided due to poor resistance to organic solvents used during the dissolution phase.
Validation Checkpoint: Inflate the gloves manually before donning to check for micro-tears or pinholes.
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).
Causality: Standard safety glasses are insufficient. The H319 hazard (serious eye irritation) requires a full orbital seal to prevent airborne dust from bypassing the lenses and contacting the sclera or cornea.
Body Protection: Flame-resistant (FR) or standard cotton lab coat with knit cuffs.
Causality: Prevents dust accumulation on forearms and street clothing, mitigating prolonged dermal exposure and cross-contamination outside the laboratory.
Following the authoritative guidelines from Prudent Practices in the Laboratory, operations involving solid toxic substances that may generate aerosols must be conducted within a controlled engineering environment[3].
Step 1: Environmental Control & Preparation
Verify the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm).
Purge the analytical balance area with an anti-static gun.
Causality: Static electricity causes fine powders like 2-(2-Amino-6-bromophenyl)acetic acid to repel each other and aerosolize, contaminating the workspace.
Step 2: Thermal Equilibration & Weighing
Remove the sealed vial from 2-8°C storage and place it in a desiccator to equilibrate to room temperature for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation, powder clumping, and accelerated degradation of the amino group.
Don all required PPE (Nitrile gloves, goggles, respirator).
Using a static-free, grounded spatula, weigh the desired mass onto pre-creased anti-static weigh paper.
Validation Checkpoint: Ensure the balance reading stabilizes within 3 seconds. Continuous fluctuations indicate excessive air currents in the hood that could aerosolize the powder.
Step 3: Dissolution & Reaction Setup
Transfer the powder directly into the reaction vessel.
Rinse the weigh paper with the primary reaction solvent (e.g., DMF or DMSO, which readily dissolve this compound) to ensure quantitative transfer.
Seal the vessel and flush with inert gas (Nitrogen or Argon) to satisfy the compound's "inert atmosphere" requirement[1].
Validation Checkpoint: Observe the solution against a white background. A completely clear solution confirms complete dissolution and that no residual reactive particulates remain suspended.
Step 4: Decontamination
Wipe down the balance, spatulas, and fume hood deck with a solvent-dampened cloth (e.g., 70% isopropanol).
Causality: Wet-wiping captures micro-particulates effectively. Dry sweeping must never be used as it re-suspends the hazardous dust into the breathing zone.
Spill Response & Disposal Plan
Spill Response: In the event of a powder spill outside the fume hood, immediately restrict access. Do not dry sweep. Cover the powder with damp absorbent pads to suppress dust generation. Carefully scoop the damp material into a hazardous waste container using a non-sparking tool. Wash the affected area thoroughly with soap and water.
Chemical Disposal: 2-(2-Amino-6-bromophenyl)acetic acid must be disposed of as Halogenated Organic Solid Waste .
Causality: The presence of the bromine atom requires high-temperature incineration to prevent the release of toxic halogenated byproducts into the environment. Do not mix with strong oxidizing waste streams, as this could trigger an exothermic reaction with the amino group.
Mechanistic Workflow Diagram
The following diagram maps the logical progression of safety and handling procedures, ensuring all hazard controls are implemented sequentially.
Operational safety and handling workflow for 2-(2-Amino-6-bromophenyl)acetic acid.
References
Title: 1910.132 - General requirements for Personal Protective Equipment
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) / National Academies Press
URL: [Link]